molecular formula C11H18N6O2 B12188385 3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione

3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione

Cat. No.: B12188385
M. Wt: 266.30 g/mol
InChI Key: DNLWFFYFKSHIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione is a compound belonging to the class of organic compounds known as n-arylpiperazines. These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group. This compound is also a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms .

Preparation Methods

The synthesis of 3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. It has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which help regulate blood sugar levels .

Comparison with Similar Compounds

3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione can be compared with other similar compounds such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H18N6O2

Molecular Weight

266.30 g/mol

IUPAC Name

3,7-dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C11H18N6O2/c1-15-7-8(16(2)11(19)14-9(7)18)13-10(15)17-5-3-12-4-6-17/h7-8,12H,3-6H2,1-2H3,(H,14,18,19)

InChI Key

DNLWFFYFKSHIJO-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(N=C1N3CCNCC3)N(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.